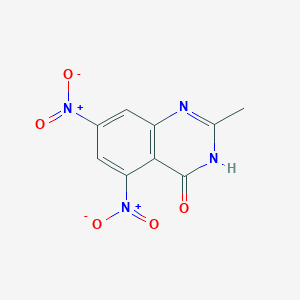

2-methyl-5,7-dinitroquinazolin-4(3H)-one

Description

Significance of the Quinazolinone Scaffold in Chemical Synthesis and Molecular Design

The quinazolinone framework is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term denotes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new drugs. nih.gov The versatility of the quinazolinone ring system stems from several key features: its structural stability, relative ease of synthesis, and the numerous positions on the ring that can be functionalized to modulate its physicochemical and biological properties. nih.govnih.gov

The core structure allows for extensive chemical modifications, which in turn leads to a broad spectrum of pharmacological activities. ijpsjournal.com Researchers have successfully synthesized and evaluated a vast library of quinazolinone derivatives, revealing potent activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects. mdpi.comresearchgate.netnih.gov The positions at 2, 3, 6, and 8 on the quinazolinone ring are particularly important for structure-activity relationships (SAR), and modifications at these sites can significantly enhance biological efficacy. nih.govresearchgate.net This synthetic accessibility and the diverse biological activities have solidified the quinazolinone scaffold as a cornerstone in the design and development of novel therapeutic molecules. nih.govnih.gov

Below is a table of some commercial drugs that are based on the quinazoline (B50416)/quinazolinone scaffold, illustrating its therapeutic importance.

| Drug Name | Therapeutic Use |

| Gefitinib | Anticancer (EGFR inhibitor) |

| Prazosin | Antihypertensive |

| Doxazosin | Antihypertensive |

| Alfuzosin | Benign Prostatic Hyperplasia |

| Erlotinib | Anticancer (EGFR inhibitor) |

| Vandetanib | Anticancer (Thyroid Cancer) |

Contextualizing 2-methyl-5,7-dinitroquinazolin-4(3H)-one within Dinitrated Heterocyclic Systems

The introduction of nitro groups onto a heterocyclic scaffold is a common strategy in chemical synthesis to modulate the electronic properties of the molecule and to serve as a handle for further functionalization. Nitration can significantly impact a compound's biological activity and physical properties. For instance, nitro-containing quinazoline derivatives have been synthesized and investigated for their potent anticancer activities, targeting enzymes like the epidermal growth factor receptor (EGFR). nih.gov

Dinitrated heterocyclic systems, such as this compound, belong to a class of compounds characterized by the presence of two nitro functional groups on the aromatic ring. This dinitration pattern is expected to have a profound effect on the molecule's properties. The strong electron-withdrawing nature of the two nitro groups at positions 5 and 7 would significantly decrease the electron density of the benzene (B151609) portion of the quinazolinone core. This electronic modification can influence the molecule's reactivity, potential biological targets, and spectroscopic characteristics.

While specific research on this compound is not extensively detailed in publicly available literature, the synthesis of related nitroquinolines and nitroquinazolines is well-established. nih.govnih.govbrieflands.com These syntheses often involve the nitration of a pre-formed quinoline or quinazolinone core using nitrating agents like a mixture of nitric acid and sulfuric acid. brieflands.com The presence of multiple nitro groups also suggests potential applications beyond medicinal chemistry, for instance, in the field of energetic materials, where nitroaromatic compounds are extensively used.

Current Research Trajectories and Future Outlook for this compound

Given the established importance of the quinazolinone scaffold and the functional role of nitro groups, the research trajectory for this compound can be projected into several promising areas. Although detailed studies on this specific compound are sparse, its structural features suggest clear avenues for future investigation.

One primary direction is its exploration as a synthetic intermediate. The nitro groups on the aromatic ring are versatile functional groups that can be readily transformed into other substituents, such as amino groups. These resulting amino-quinazolinones could then serve as precursors for the synthesis of a diverse library of more complex molecules with potential therapeutic applications, including new anticancer or antimicrobial agents. nih.gov The synthesis of 2-methyl-quinazolin-4(3H)-one derivatives is a subject of ongoing research for creating compounds with anticancer activity. scispace.com

Another potential research avenue lies in materials science. Poly-nitrated aromatic compounds are known for their energetic properties. Therefore, this compound could be investigated for its thermal stability and energetic characteristics.

Furthermore, the unique electronic properties conferred by the two nitro groups could be exploited in the design of novel functional materials, such as dyes or sensors. Future research would likely involve the synthesis of this compound, followed by a thorough characterization of its chemical, physical, and biological properties. Docking studies could also be employed to predict its potential biological targets and guide the design of future derivatives. researchgate.net The development of new quinazolinone derivatives remains a critical area of focus for discovering novel drug candidates. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5,7-dinitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGXZNOFSWWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5,7 Dinitroquinazolin 4 3h One and Its Analogues

General Synthetic Strategies for Quinazolinone Core Elaboration

The construction of the fundamental quinazolinone ring system is a well-established area of synthetic organic chemistry, with several reliable strategies available. scilit.com These methods typically begin with ortho-substituted aniline (B41778) derivatives. researchgate.net The most common precursors are anthranilic acid (2-aminobenzoic acid), isatoic anhydride (B1165640), and 2-aminobenzamide. researchgate.netresearchgate.net

Key synthetic approaches include:

Condensation Reactions: One of the most traditional and widely used methods involves the condensation of anthranilic acid with amides, such as formamide, which upon heating yields the quinazolinone core. nih.govresearchgate.net Modifications using microwave irradiation have been shown to improve yields and reduce reaction times. nih.gov

From N-Acylanthranilic Acids: N-acylanthranilic acids can be condensed with primary amines or ammonia (B1221849) to form 2,3-disubstituted or 3-substituted quinazolinones. This method is particularly useful for introducing substituents at the 2 and 3 positions. nih.gov

Using Isatoic Anhydride: Isatoic anhydride serves as a versatile starting material that reacts with amines and other reagents to build the quinazolinone skeleton. researchgate.netfrontiersin.org This approach is often used in multi-component reactions to generate diverse derivatives.

From 2-Aminobenzamides: The cyclization of 2-aminobenzamides with various reagents like aldehydes or α-amino acids is another efficient route. nih.govorganic-chemistry.org These reactions can be promoted by catalysts or oxidizing agents to facilitate the ring closure and subsequent aromatization. organic-chemistry.org

Transition-Metal-Catalyzed Syntheses: Modern methods frequently employ transition-metal catalysts (e.g., copper, palladium) to facilitate C-N bond formation and cyclization cascades. researchgate.netscilit.com These reactions often offer milder conditions and broader substrate scope. For instance, copper-catalyzed reactions of 2-halobenzamides with nitriles can produce the quinazolinone ring. organic-chemistry.orgnih.gov

Table 1: Comparison of General Synthetic Strategies for the Quinazolinone Core

| Synthetic Strategy | Common Precursors | Key Reagents/Conditions | Advantages |

| Niementowski Reaction | Anthranilic Acid | Formamide, Heat (120°C) or Microwave | Simple, uses readily available materials. nih.gov |

| Condensation | N-Acylanthranilic Acids | Primary Amines, Ammonia, Heat | Good for synthesizing 2,3-disubstituted analogues. nih.gov |

| From Isatoic Anhydride | Isatoic Anhydride | Amines, Aldehydes (Multi-component) | High diversity in products, suitable for combinatorial chemistry. researchgate.netfrontiersin.org |

| Cyclization | 2-Aminobenzamides | Aldehydes, Ketones, Acids, Oxidants (Iodine, PIDA) | Versatile for introducing various 2-substituents. organic-chemistry.org |

| Metal-Catalyzed Coupling | 2-Halobenzamides, 2-Aminobenzonitriles | Nitriles, Amines, Cu or Pd catalysts, Base | Mild reaction conditions, high functional group tolerance. researchgate.netorganic-chemistry.org |

Targeted Synthesis Approaches for 2-methyl-5,7-dinitroquinazolin-4(3H)-one

The synthesis of the specifically substituted this compound requires a strategy that precisely controls the placement of three distinct substituents on the quinazolinone framework. Two primary retrosynthetic pathways can be envisioned:

Late-Stage Nitration: Synthesis of the 2-methylquinazolin-4(3H)-one core first, followed by a dinitration reaction.

Precursor-Directed Synthesis: Starting with a pre-functionalized benzene (B151609) ring, such as 3,5-dinitroanthranilic acid, which is then cyclized to form the desired product.

The first approach involves reacting anthranilic acid with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) can then react with ammonia to yield 2-methylquinazolin-4(3H)-one. nih.gov The subsequent dinitration step must be carefully controlled to achieve the desired 5,7-substitution pattern.

The second approach, starting with a dinitrated precursor, offers more direct control over the regiochemistry of the nitro groups. For example, the condensation of N-acyl-5-nitroanthranilic acid with amines is a known method for producing 6-nitro-quinazolinones. nih.gov A similar strategy using an appropriately dinitrated anthranilic acid derivative could be employed to synthesize the target molecule.

Precursor Reactivity and Intermediate Formation in Quinazolinone Synthesis

The success of quinazolinone synthesis heavily relies on the reactivity of the chosen precursors and the stability of the intermediates formed during the reaction. In many multi-step syntheses starting from anthranilic acid, a key intermediate is a benzoxazinone derivative. researchgate.netnih.gov

For the synthesis of 2-methylquinazolin-4(3H)-one, anthranilic acid is typically first acylated with acetic anhydride or acetyl chloride. nih.gov This reaction forms N-acetylanthranilic acid, which readily undergoes cyclodehydration upon heating to yield 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone is an important intermediate because it contains the necessary carbon framework for the final product. The oxygen atom in the benzoxazinone ring is then replaced by a nitrogen atom, typically by reaction with ammonia or another nitrogen source, to form the pyrimidine (B1678525) ring of the quinazolinone system. nih.gov The reactivity of the benzoxazinone intermediate is central to the formation of a wide variety of 2,3-disubstituted quinazolinones. nih.gov

Regioselective Synthesis of Dinitrated Quinazolinones

Achieving regioselectivity in the synthesis of dinitrated quinazolinones, particularly the 5,7-dinitro isomer, is a significant chemical challenge. The substitution pattern is dictated by the electronic properties of the quinazolinone ring and the directing effects of the substituents already present.

Strategies for Controlling Substitution Patterns in Dinitroquinazoline Systems

Control over the substitution pattern during the nitration of a pre-formed quinazolinone ring is governed by the principles of electrophilic aromatic substitution. The existing carbonyl group and the pyrimidine ring are deactivating, while the fused benzene ring is the site of substitution. The directing influence of the methyl group at position 2 and the amide functionality within the heterocyclic ring will determine the positions where the nitro groups are introduced.

To achieve a specific dinitration pattern such as 5,7-dinitro, strategies often rely on:

Use of Pre-substituted Precursors: The most unambiguous method for controlling regioselectivity is to begin with a starting material where the desired substitution pattern is already established. nih.gov For the target molecule, synthesizing or obtaining 3,5-dinitroanthranilic acid would ensure the nitro groups are in the correct positions before the quinazolinone ring is even formed.

Blocking Groups: In more complex syntheses, temporary blocking groups can be used to deactivate certain positions on the aromatic ring, directing the electrophilic nitration to the desired sites. The blocking groups are then removed in a subsequent step.

Palladium-Catalyzed C-H Amination: Advanced methods, such as palladium-catalyzed intramolecular C-H amination, have been developed for the regioselective synthesis of fused heterocycles. nih.govresearchmap.jp These techniques can create specific isomers, such as linear fused systems, exclusively, demonstrating a high degree of regiocontrol that could be adapted for complex substitution patterns. nih.gov

Influence of Reaction Conditions on Regioselectivity in Synthesis

Key reaction parameters include:

Nitrating Agent: The choice of nitrating agent is crucial. A mixture of concentrated nitric acid and sulfuric acid is a powerful and common nitrating agent. The specific composition and concentration of this mixture can influence which isomers are formed.

Temperature: Electrophilic aromatic substitution reactions are often temperature-sensitive. Lower temperatures can increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one, potentially leading to a higher proportion of a specific isomer.

Catalyst: In modern synthetic methods, the choice of catalyst can directly influence regioselectivity. For instance, in palladium-catalyzed reactions, the ligand attached to the metal center can steer the reaction toward a specific C-H bond, resulting in the formation of a single regioisomer. researchmap.jp Catalyst screening is often performed to find the optimal conditions for producing the desired product with high yield and selectivity. researchmap.jp

Solvent: The solvent can affect the reactivity of the electrophile and the stability of the reaction intermediates. The polarity and coordinating ability of the solvent can influence the isomer distribution. researchgate.net

Table 2: Influence of Reaction Conditions on Synthesis

| Parameter | Effect on Regioselectivity and Yield | Example |

| Catalyst | Can direct substitution to a specific position, improving regioselectivity. | Pd(OAc)₂ found to be an effective catalyst for specific C-H aminations, leading to a single regioisomer. researchmap.jp |

| Temperature | Can alter the ratio of kinetic vs. thermodynamic products. | Lowering temperature often increases the selectivity of nitration reactions. |

| Nitrating Agent | The strength and nature of the agent affect reactivity and by-product formation. | A mixture of HNO₃ and H₂SO₄ is a standard but harsh agent; milder conditions may be needed for sensitive substrates. arkat-usa.org |

| Solvent | Can influence species solubility and intermediate stability. | Acetic acid is often used as a solvent for nitration reactions of quinazoline (B50416) systems. arkat-usa.org |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 5,7 Dinitroquinazolin 4 3h One

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitroquinazoline Core

The 5,7-dinitroquinazoline-4-one scaffold is highly susceptible to SNAr reactions, where a nucleophile replaces one of the nitro groups. rsc.org This reactivity is a cornerstone for the synthesis of various substituted quinazoline (B50416) derivatives, which are of significant interest in medicinal chemistry. researchgate.net The reaction typically involves an amine as the nucleophile, leading to the formation of amino-substituted quinazolinones. researchgate.net

The displacement of a nitro group from the 5,7-dinitroquinazoline-4-one system by a nucleophile, such as methylamine (B109427), has been investigated through computational studies. researchgate.netnih.gov The process involves the approach of the nucleophile to one of the electron-deficient carbon atoms bearing a nitro group (C5 or C7). researchgate.net The reaction proceeds through a transition state where the bond between the nucleophile and the ring carbon is forming, while the bond between the carbon and the departing nitro group is breaking. researchgate.net Free energy profiles calculated using density functional theory (DFT) suggest that the substitution of the nitro group is a key reactive pathway for this class of compounds. researchgate.net

For many years, SNAr reactions were described by a two-step addition-elimination mechanism involving a discrete, stabilized anionic intermediate known as a Meisenheimer complex. springernature.comnih.gov However, extensive computational and kinetic isotope effect (KIE) studies have provided compelling evidence that many SNAr reactions, particularly on heterocyclic systems, proceed through a one-step, or "concerted," pathway. springernature.comnih.govstackexchange.com

In the case of 5,7-dinitroquinazoline-4-one reacting with methylamine, theoretical investigations provide sufficient evidence to conclude that no stable intermediates are formed during the reaction. researchgate.net The reaction is proposed to follow a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netnih.gov This is consistent with broader findings that SNAr reactions on nitrogen-containing heterocycles tend to proceed in a concerted fashion. stackexchange.com Stepwise mechanisms are more likely to occur only under specific conditions, such as when the ring is heavily substituted with electron-withdrawing groups and the leaving group is poor, like fluoride (B91410), which is not the case here where a nitro group is displaced. springernature.comresearchgate.net

A critical aspect of the SNAr reaction on the 5,7-dinitroquinazoline scaffold is its regioselectivity. Experimental and theoretical studies show a strong preference for nucleophilic attack at the C5 position (the peri-position) over the C7 position (the para-position). researchgate.netrsc.org This observed regioselectivity is governed by a combination of intramolecular interactions and inherent electronic properties of the molecule.

The primary factor driving the regioselective attack at the C5 position is the formation of an intramolecular hydrogen bond in the transition state. researchgate.net When a nucleophile like methylamine attacks the C5 position, a stabilizing hydrogen bond forms between the hydrogen atom of the attacking amine and the carbonyl oxygen at the C4 position (N-H---O=C). researchgate.net This interaction significantly lowers the activation energy for the peri-attack pathway compared to the para-attack pathway, where such stabilization is geometrically impossible. researchgate.net The crucial role of intramolecular hydrogen bonds in stabilizing transition states and directing reactivity has been noted in various chemical systems. rsc.orgscielo.org.mx

The stabilizing effect of this interaction is evident in computational models. DFT calculations on the reaction of 5,7-dinitroquinazoline-4-one with methylamine show that the transition state for attack at the C5 position is considerably lower in energy than the transition state for attack at the C7 position. researchgate.net

Table 1: Calculated Gibbs Free Energy Barriers for Nucleophilic Attack on 5,7-Dinitroquinazoline-4-one

| Reaction Pathway | Transition State | Gibbs Free Energy Barrier (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| Attack at C5 (peri) | TS2 | 18.14 | Intramolecular H-bond (N-H---O=C) |

| Attack at C7 (para) | TS1 | 36.77 | None |

Data sourced from DFT calculations reported in the literature. researchgate.net

Beyond the dominant role of hydrogen bonding, electronic and steric factors also contribute to the observed regioselectivity.

Electronic Factors: Analysis of the molecule's frontier molecular orbitals (FMO) reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is more localized on the C5 carbon than on the C7 carbon. researchgate.net In SNAr reactions, the nucleophile attacks the site with the largest LUMO coefficient, making the C5 position the more electronically favorable site for nucleophilic attack. mdpi.comnih.gov This greater electron deficiency at the peri-position renders it more susceptible to reaction with a nucleophile. researchgate.net

Steric Factors: While the intramolecular hydrogen bond is the directing force, steric hindrance can influence the rate of reaction, particularly with bulkier nucleophiles. researchgate.netrsc.org In the case of 2-methyl-5,7-dinitroquinazolin-4(3H)-one, the methyl group at the C2 position is relatively distant from the reactive C5 and C7 sites and is not expected to exert a significant steric influence on the regioselectivity of the incoming nucleophile. However, increasing the steric bulk of the nucleophile itself could potentially lead to a decrease in reaction rates due to increased steric hindrance during the formation of the transition state. rsc.org

Regioselectivity in Nucleophilic Attack on this compound

Derivatization Strategies for Structural Modification of this compound

The established reactivity of the dinitroquinazoline core, specifically the regioselective SNAr at the C5 position, provides a robust platform for various derivatization strategies. The primary approach involves the displacement of the C5-nitro group to introduce a wide range of functionalities.

Potential derivatization strategies include:

Reaction with Amines: As established, primary and secondary aliphatic or aromatic amines can be used to synthesize a library of 5-amino-2-methyl-7-nitroquinazolin-4(3H)-ones. This is a common strategy for building molecular diversity in related quinazoline systems. nih.gov

Reaction with Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can be employed to replace the nitro group, yielding 5-alkoxy or 5-aryloxy derivatives. The displacement of nitro groups by such nucleophiles is a well-documented reaction. rsc.org

Reaction with Sulfur Nucleophiles: Thiolates can act as soft nucleophiles to displace the nitro group, leading to the formation of 5-thioether derivatives. This strategy is used in the modification of other heterocyclic systems. nih.gov

Reaction with Halides: Although less common for nitro displacement compared to other leaving groups, reactions with sources of fluoride or chloride under specific conditions could potentially introduce a halogen at the C5 position, which would serve as a versatile handle for further cross-coupling reactions.

These strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dinitroquinazoline-4-one |

| Methylamine |

| 5-amino-2-methyl-7-nitroquinazolin-4(3H)-one |

| 2,4-dichloroquinazolines |

| 2,4,6-trinitrodiphenylamine |

| 4-nitrophenyl 2,4,6-trinitrophenyl ether |

| Aniline (B41778) |

| N-methylaniline |

| 2,2′,4,4′-tetranitrobenzophenone |

| 10-aryl-3,6-dinitro-9-acridones |

| 3,6-dinitroxanthen-9-one |

| 4-hydroxy-2,2′,4′-trinitrobenzophenone |

Introduction of Diverse Functional Groups into the Quinazolinone Scaffold

The dinitro-substituted quinazolinone core of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the nitro groups, typically at the C5 and C7 positions, by a variety of nucleophiles. This provides a direct method for introducing diverse functional groups into the quinazolinone scaffold.

Theoretical studies, specifically using density functional theory (DFT), have elucidated the mechanism of these substitutions. For instance, the reaction of 5,7-dinitroquinazoline-4-one with methylamine has been shown to proceed via a concerted mechanism, rather than a stepwise addition-elimination pathway involving a stable Meisenheimer intermediate. nih.govresearchgate.net This concerted process is influenced by the nature of the nucleophile and the solvent. researchgate.net

The regioselectivity of the nucleophilic attack is a key aspect of the reactivity of 5,7-dinitro-substituted quinazolinones. Computational studies have revealed that the attack of amines, such as methylamine, preferentially occurs at the C5 position (peri-substitution) over the C7 position (para-substitution). This preference is attributed to the formation of an intramolecular hydrogen bond between the incoming nucleophile and the carbonyl oxygen at position 4, which stabilizes the transition state for the peri-attack. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) is also more localized on the C5 carbon, further indicating its higher susceptibility to nucleophilic attack. researchgate.net

While detailed studies on a wide range of nucleophiles specifically with this compound are not extensively documented, the principles established for the parent 5,7-dinitroquinazolin-4-one are directly applicable. This suggests that a variety of nucleophiles, including other amines, alkoxides, and thiolates, can be employed to introduce new functionalities at the C5 and C7 positions.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 5,7-Dinitroquinazolin-4-ones

| Nucleophile | Position of Attack | Mechanistic Insight |

| Methylamine | C5 (peri) | Concerted mechanism, transition state stabilized by intramolecular hydrogen bonding. researchgate.net |

Modifications at the Quinazolinone Nitrogen Atoms (e.g., N3-substitution)

The nitrogen atoms of the quinazolinone ring, particularly the N3 position, are also amenable to functionalization. Alkylation at the N3 position is a common strategy to introduce structural diversity in quinazolinone derivatives.

Various methods have been developed for the N3-alkylation of the quinazolinone core, although specific examples starting from this compound are not prevalent in the literature. However, general methodologies for N3-alkylation of quinazolin-4-ones can be extrapolated. For instance, reaction with alkyl halides in the presence of a base is a standard approach.

A notable method involves the use of orthoamides, such as dimethylformamide dimethylacetal (DMFDMA). Prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to subsequent alkylation at the N3 position of the formed quinazolinone. nih.govresearchgate.netnorthampton.ac.uk The source of the N3-alkyl group in these reactions is the O-alkyl group of the orthoamide. The steric hindrance of the orthoamide can influence the site of alkylation, with bulkier reagents potentially leading to O-alkylation instead of N-alkylation. nih.govresearchgate.net

The introduction of a substituent at the N3 position can significantly alter the biological and chemical properties of the quinazolinone derivative. For example, in the analogue 2-methyl-7-nitro-3-o-tolylquinazolin-4(3H)-one, the tolyl group at the N3 position is oriented almost orthogonally to the fused ring system. nih.gov

Methodologies for Generating Libraries of Analogues from this compound

The inherent reactivity of this compound makes it a valuable scaffold for the generation of chemical libraries. The combination of nucleophilic aromatic substitution at the C5/C7 positions and modification at the N3 position allows for a combinatorial approach to synthesize a wide range of analogues.

A general strategy for library generation would involve a two-pronged approach:

Diversification via SNAr: A library of nucleophiles can be reacted with this compound to generate a series of C5- and/or C7-substituted derivatives. The regioselectivity of this reaction would be a key consideration.

N3-Functionalization: The resulting substituted quinazolinones can then be subjected to a second diversification step involving modification at the N3 position using a library of alkylating or acylating agents.

This "libraries from libraries" concept allows for the rapid generation of a large number of structurally diverse molecules from a common starting material. google.com While specific high-throughput methodologies for this compound have not been explicitly detailed, the foundational chemical reactions are well-established for the broader quinazolinone class.

The development of such libraries is crucial in fields like drug discovery, where a large number of compounds are needed for screening to identify lead candidates with desired biological activities. researchgate.net

Table 2: Potential Reactions for Analogue Library Synthesis from this compound

| Reaction Type | Position(s) | Reagents | Potential Functional Groups Introduced |

| Nucleophilic Aromatic Substitution | C5, C7 | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| N-Alkylation | N3 | Alkyl halides, Orthoamides | Alkyl, Substituted Alkyl |

| N-Acylation | N3 | Acyl chlorides, Anhydrides | Acyl |

Structural Characterization and Spectroscopic Analysis of 2 Methyl 5,7 Dinitroquinazolin 4 3h One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-methyl-5,7-dinitroquinazolin-4(3H)-one, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing nature of the two nitro groups. The proton at position 6 (H-6) and the proton at position 8 (H-8) would appear as distinct signals, likely doublets due to coupling with each other, in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. The significant deshielding is a direct consequence of the anisotropic effect of the nitro groups. The methyl protons at position 2 would resonate as a singlet in the upfield region, generally around δ 2.5-3.0 ppm. The N-H proton at position 3 would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to be the most deshielded carbon, appearing in the range of δ 160-170 ppm. The carbons bearing the nitro groups (C-5 and C-7) would also be significantly deshielded. The quaternary carbons of the quinazolinone ring system would show characteristic chemical shifts. The methyl carbon (C-2 methyl) would resonate at a much higher field, typically between δ 20-25 ppm.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | 2.5 - 3.0 (s) | 20 - 25 |

| 3-NH | Variable (br s) | - |

| C-2 | - | 150 - 155 |

| C-4 | - | 160 - 170 |

| C-4a | - | 140 - 145 |

| C-5 | - | 145 - 150 |

| H-6 | 8.5 - 9.5 (d) | 120 - 125 |

| C-7 | - | 148 - 153 |

| H-8 | 8.8 - 9.8 (d) | 115 - 120 |

| C-8a | - | 120 - 125 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion under electron ionization (EI) would provide valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the heterocyclic ring and the loss of substituents. For this compound, characteristic fragmentation would likely involve the loss of the nitro groups (NO₂) and potentially the methyl group (CH₃). The fragmentation pattern can be complex, but key fragments can help to confirm the structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| [M]+ | [C₉H₆N₄O₅]+ | Molecular Ion |

| [M-46]+ | [C₉H₆N₃O₃]+ | Loss of a nitro group (NO₂) |

| [M-92]+ | [C₉H₆N₂O]+ | Loss of two nitro groups (2 x NO₂) |

| [M-15]+ | [C₈H₃N₄O₅]+ | Loss of a methyl group (CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and NO₂ functional groups. The N-H stretching vibration of the lactam group would appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the quinazolinone ring is expected to be a strong, sharp peak around 1680-1700 cm⁻¹. The C=N stretching vibration of the heterocyclic ring would likely absorb in the 1600-1650 cm⁻¹ region. The presence of the two nitro groups is a key feature, and their symmetric and asymmetric stretching vibrations would give rise to strong absorption bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (lactam) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (lactam) | 1680 - 1700 | Strong, Sharp |

| C=N Stretch | 1600 - 1650 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Quinazolinone Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For quinazolinone compounds, this technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 4: General Crystallographic Parameters Expected for Quinazolinone Derivatives

| Parameter | Typical Range/Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, etc. |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., GC/MS, LC-MS/MS)

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for the separation of this compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. Due to the polar nature of the dinitroquinazolinone, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be employed. A UV detector would be used for detection, as the quinazolinone core and nitro groups are strong chromophores.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS can be used for the analysis of volatile and thermally stable quinazolinone derivatives. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The mass spectrometer detector provides both qualitative (identification) and quantitative information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the trace analysis of the compound in complex matrices and for detailed structural confirmation through the analysis of fragmentation patterns of the separated components.

Table 5: Proposed Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis |

| GC/MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| LC-MS/MS | Reversed-phase C18 | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry (ESI) |

Structure Activity Relationship Sar Studies in Quinazolinone Research: a Conceptual Framework

Methodological Approaches to SAR Elucidation for Substituted Quinazolinone Scaffolds

The elucidation of SAR for quinazolinone derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of how structural modifications influence activity. These methodologies allow researchers to rationally design more potent and selective compounds. nih.govnih.gov

A primary approach involves the synthesis of compound libraries . Researchers create a series of analogs by systematically altering substituents at various positions on the quinazolinone ring system, such as positions 2, 3, 6, and 8. nih.govnih.govresearchgate.net For instance, in the development of antibacterial quinazolinones, variations were introduced on all three rings of the scaffold to explore the SAR. nih.govacs.org This systematic synthesis allows for the direct assessment of the contribution of each modification.

In silico screening is another powerful tool used at the initial stages. nih.gov This computational method involves screening large libraries of virtual compounds against a biological target, such as an enzyme's active site, to identify potential hits. nih.gov For example, the discovery of a novel 4(3H)-quinazolinone antibacterial agent began with an in silico screen of 1.2 million compounds for their binding affinity to a penicillin-binding protein. nih.gov Molecular docking studies are frequently used to predict the binding modes and affinities of designed compounds, helping to explain the interactions between the ligand and its target protein. acs.orgrsc.org

Following synthesis, in vitro biological evaluation is performed to quantify the activity of the new derivatives. This can include a range of assays depending on the therapeutic target. For antimicrobial research, this often involves determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. acs.orgmdpi.com For anti-inflammatory agents, assays may measure the inhibition of inflammatory gene expression, such as COX-2, iNOS, and IL-1β. acs.org In cancer research, cytotoxic activity is assessed against human cancer cell lines. rsc.org

The collective data from these synthetic, computational, and biological studies are then integrated to formulate a SAR model. This model helps identify the key structural features—the pharmacophore—responsible for the desired biological activity and guides the next cycle of drug design and optimization. researchgate.net

| Methodology | Description | Application in Quinazolinone SAR |

|---|---|---|

| Combinatorial Synthesis | Systematic synthesis of a library of compounds with variations at specific positions of the scaffold. | Creating series of 2,3,6,8-substituted quinazolinones to test effects on antibacterial or anticancer activity. nih.govacs.org |

| In Silico Screening & Molecular Docking | Computational techniques to predict the binding of molecules to a biological target. | Identifying initial hits from large databases and predicting binding interactions with target enzymes like PI3K or penicillin-binding proteins. nih.govnih.gov |

| In Vitro Biological Assays | Experimental testing of compounds against biological targets (e.g., enzymes, cells). | Determining MIC values for antibacterial activity, IC50 values for cytotoxicity, and inhibition of inflammatory gene expression. acs.orgacs.orgrsc.org |

Impact of Substitution Patterns on Molecular Interactions and Recognition

The substitution pattern on the quinazolinone scaffold dramatically influences its physicochemical properties and, consequently, its interaction with biological targets. The nature, size, and position of substituents dictate the molecule's ability to form key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions within a target's binding site.

Substitutions at the C2 and N3 positions of the 4(3H)-quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govresearchgate.net For example, introducing a methyl group at the C2 position, as in 2-methyl-5,7-dinitroquinazolin-4(3H)-one, can influence the molecule's lipophilicity and steric profile. ontosight.ai The N3 position is often substituted with various aryl or alkyl groups, which can extend into specific pockets of a binding site. Studies have shown that adding different heterocyclic moieties at position 3 can enhance biological activity. nih.govresearchgate.net

Substitutions on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) also play a crucial role. Halogen atoms like fluorine or chlorine can alter the electronic distribution of the ring and often enhance binding affinity through halogen bonding or by modifying the acidity of nearby protons. nih.gov The presence of bulky groups can be either beneficial or detrimental, depending on the topology of the target binding site. For instance, while some bulky groups are well-tolerated, para-substitution on a phenyl ring at N3 is generally not tolerated in certain antibacterial quinazolinones. acs.org

In the context of this compound, the two nitro groups at positions 5 and 7 would significantly impact its molecular interactions. These strongly electron-withdrawing groups would create a distinct electronic profile, potentially engaging in electrostatic or dipole-dipole interactions with polar residues in a binding pocket.

| Position | Common Substituents | General Impact on Molecular Interactions | Reference Example |

|---|---|---|---|

| C2 | Methyl, Aryl, Aliphatic Chains | Affects lipophilicity and steric fit. Can be crucial for activity. nih.gov | An 8-amino group combined with a 2-methyl substituent resulted in the most potent PARP-1 inhibitor in one study. researchgate.net |

| N3 | Aryl, Heterocyclyl, Alkyl Chains | Directly interacts with binding site pockets; modifications can fine-tune selectivity and potency. mdpi.com | Aliphatic chains at N3 showed excellent inhibition of inflammatory gene expression. acs.org |

| C6 / C7 | Halogens, Methoxy, Nitro | Modulates electronic properties of the ring system and can influence bioavailability and CNS penetration. nih.gov | A fluorine atom at C6 can influence solubility and lipophilicity. ontosight.ai |

| C8 | Amino, Nitro | Can form critical hydrogen bonds or electrostatic interactions. | An amino group at the 8-position was found to be favorable for PARP-1 inhibition. researchgate.net |

Influence of Nitro Group Position and Other Substituents on Molecular Behavior and Reactivity Profiles

The position of the nitro group is critical. In electrophilic nitration of the 4(3H)-quinazolinone core, substitution typically occurs at the C6 position. However, the presence of other directing groups can alter this outcome. For example, a 7-fluoro-4(3H)-quinazolinone yields a mixture of 6- and 8-nitro products, with the 8-nitro derivative being predominant. nih.gov For the target compound, this compound, the presence of nitro groups at both the C5 and C7 positions suggests a synthetic route starting from a pre-nitrated anthranilic acid derivative. researchgate.net

The electron-withdrawing nature of the nitro groups at C5 and C7 would significantly decrease the electron density of the entire fused ring system. This has several consequences:

Increased Acidity : The N-H proton at the N3 position would become more acidic compared to an unsubstituted quinazolinone, potentially altering its hydrogen bonding capabilities.

Reactivity towards Nucleophiles : The decreased electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction not typically seen in electron-rich aromatic systems.

Modified Redox Potential : Nitroaromatic compounds can undergo metabolic reduction, a process that can be linked to certain biological activities or toxicities.

The position of the nitro group has been shown to have a significant influence on the outcome of cyclization reactions during synthesis. researchgate.net Furthermore, the electronic effects of the nitro group are most pronounced when it is at the ortho- or para- positions relative to a reacting center, due to resonance stabilization of intermediates. youtube.com In this compound, the C5 and C7 nitro groups would exert a strong inductive and resonance effect across the molecule, shaping its chemical reactivity and interaction profile.

Correlation between Specific Structural Features and Predicted Chemical Properties

The specific structural features of this compound—a methyl group at C2 and dinitro groups at C5 and C7—allow for the prediction of several key chemical properties that underpin its potential biological activity.

Electronic Distribution : The two nitro groups are powerful electron-withdrawing substituents. They significantly reduce the electron density on the benzene portion of the quinazolinone core. ontosight.ai This polarization can be crucial for binding to targets with electron-deficient or electropositive regions. The methyl group at C2 is a weak electron-donating group, which slightly increases the electron density in the pyrimidine (B1678525) ring, potentially influencing the basicity of the ring nitrogens. nih.gov

Hydrogen Bonding Capacity : The quinazolinone core itself contains a hydrogen bond donor (N-H at position 3) and a hydrogen bond acceptor (the carbonyl oxygen at C4). The increased acidity of the N-H proton, due to the electron-withdrawing nitro groups, could strengthen its interaction as a hydrogen bond donor. The nitro groups themselves can also act as hydrogen bond acceptors.

| Structural Feature | Predicted Effect on Chemical Property | Potential Consequence for Biological Interaction |

|---|---|---|

| C2-Methyl Group | Increases lipophilicity; provides steric bulk. | May enhance hydrophobic interactions with target; could influence binding orientation. ontosight.ai |

| C5, C7-Dinitro Groups | Strongly electron-withdrawing, reducing ring electron density; increases polarity. ontosight.ai | Creates potential for strong electrostatic/dipole interactions; can act as H-bond acceptors. |

| N3-H Proton | Acidity is increased due to the electron-withdrawing effect of the nitro groups. | Acts as a stronger hydrogen bond donor, potentially leading to enhanced binding affinity. |

| C4-Carbonyl Oxygen | Acts as a primary hydrogen bond acceptor. | Forms a key hydrogen bond interaction, often critical for anchoring the molecule in a binding site. |

Advanced Chemical Biology and Material Science Perspectives of 2 Methyl 5,7 Dinitroquinazolin 4 3h One

Utilization of Quinazolinone Scaffolds in Chemical Probe Development

The quinazolinone framework is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. orientjchem.orgnih.gov This inherent bioactivity makes the quinazolinone scaffold an excellent starting point for the design of chemical probes—small molecules used to study and manipulate biological systems.

Chemical probes based on quinazolinone structures have been developed for various applications, including imaging and target identification. For example, the quinazoline-2,4(1H,3H)-dione scaffold has been utilized to create a novel PET probe for imaging tumors that overexpress PARP (Poly (ADP-ribose) polymerase). researchgate.net The adaptability of the quinazolinone ring system allows for the introduction of various functional groups, such as fluorophores or affinity tags, which are essential for their function as probes. These modifications can be tailored to enhance binding affinity, selectivity, and imaging properties. organic-chemistry.org The diverse pharmacological activities of quinazolinone derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, provide a rich foundation for the development of probes to investigate the underlying biological pathways of these conditions. scirp.orgmdpi.comnih.gov

Exploration of Dinitrated Quinazolinones as Building Blocks for Complex Chemical Architectures

While specific research on the use of 2-methyl-5,7-dinitroquinazolin-4(3H)-one as a synthetic building block is not extensively documented, the reactivity of the closely related 5,7-dinitroquinazolin-4-one offers significant insights into its potential. The two nitro groups on the benzene (B151609) ring of this scaffold are powerful electron-withdrawing groups, which strongly activate the ring for nucleophilic aromatic substitution (SNAr) reactions.

A theoretical study on the reaction of 5,7-dinitroquinazoline-4-one with methylamine (B109427) has shown that the nitro group at the 5-position (peri to the carbonyl group) is regioselectively displaced. This regioselectivity is attributed to the formation of a stabilizing intramolecular hydrogen bond between the incoming amine and the carbonyl oxygen in the transition state. This predictable reactivity makes dinitrated quinazolinones valuable synthons for introducing nitrogen-based functional groups at specific positions, paving the way for the construction of more complex, polyfunctionalized heterocyclic systems. The presence of the methyl group at the 2-position in this compound is expected to influence the electronic properties of the quinazolinone system but is unlikely to alter the fundamental regioselectivity of the SNAr reaction.

The dinitrated quinazolinone core can thus be envisioned as a versatile platform for generating libraries of substituted quinazolinones with diverse functionalities. By employing a range of nucleophiles (e.g., amines, thiols, alkoxides), a wide variety of derivatives can be accessed, each with potentially unique biological activities or material properties.

Theoretical Considerations for Potential Applications in Chemical Systems or Materials

The electronic structure of this compound, characterized by the electron-deficient dinitrated benzene ring fused to the pyrimidinone ring, suggests several potential applications in materials science. The strong electron-withdrawing nature of the nitro groups, coupled with the extended π-system of the quinazolinone core, can impart interesting optical and electronic properties.

Potential Applications Based on Electronic Properties:

| Potential Application | Rationale |

| Organic Electronics | The electron-deficient nature of the molecule suggests it could function as an n-type semiconductor in organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). |

| Non-linear Optics | The significant intramolecular charge transfer character, arising from the push-pull nature of the substituted quinazolinone ring, could lead to a large second-order nonlinear optical response, making it a candidate for materials used in frequency doubling or optical switching. |

| Luminescent Materials | Some quinazolinone derivatives are known to exhibit fluorescence. organic-chemistry.org The introduction of nitro groups can modulate the emission properties, potentially leading to new fluorescent probes or materials for sensing applications. |

Computational studies, such as Density Functional Theory (DFT), would be invaluable in predicting and understanding these properties. DFT calculations on 5,7-dinitroquinazoline-4-one have already provided insights into its reactivity, and similar studies on the 2-methyl derivative could elucidate its frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, and excited state properties, thereby guiding the design of new materials.

Emerging Research Directions for Substituted Quinazolinone Systems in Contemporary Chemistry

The field of quinazolinone chemistry continues to be an active area of research, with several emerging directions that are relevant to the potential of this compound.

One of the key trends is the development of multi-target drugs . Given the broad bioactivity of the quinazolinone scaffold, researchers are designing single molecules that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders. nih.gov The dinitrated quinazolinone core, with its potential for selective functionalization, could serve as a key intermediate in the synthesis of such multi-target agents.

Another area of growing interest is the use of quinazolinones in the development of luminescent materials and bioimaging agents . organic-chemistry.org The inherent fluorescence of some quinazolinone derivatives, combined with the ability to tune their photophysical properties through substitution, makes them attractive candidates for developing novel sensors and probes for cellular imaging.

Furthermore, the application of green chemistry principles to the synthesis of quinazolinones is gaining traction. The development of more environmentally friendly and efficient synthetic methods, such as microwave-assisted synthesis and the use of eco-friendly solvents, is an important goal for the sustainable production of these valuable compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.